![molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amine CAS No. 13877-56-0](/img/structure/B82880.png)

1H-Pyrazolo[4,3-d]pyrimidin-7-amine

Vue d'ensemble

Description

Synthesis Analysis

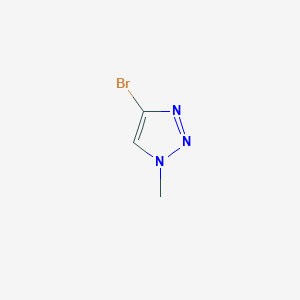

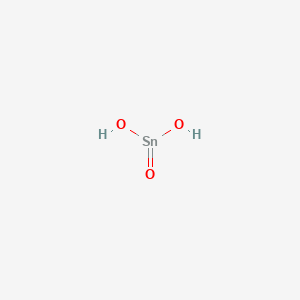

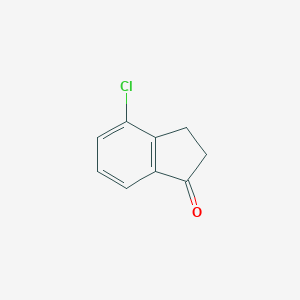

The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives often involves microwave-assisted strategies or regiospecific synthesis methods. For instance, Reddy et al. (2014) developed a microwave-assisted strategy for synthesizing 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, showcasing a simple procedure with excellent yields (Reddy et al., 2014). Wu et al. (2010) reported a regiospecific synthesis approach, emphasizing the efficiency and straightforwardness of their method (Wu et al., 2010).

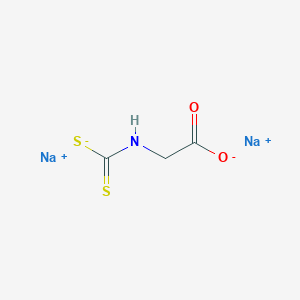

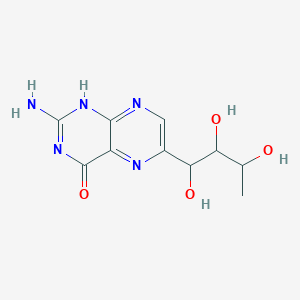

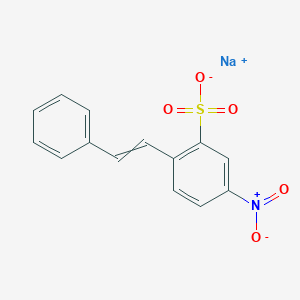

Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives has been characterized through various spectroscopic techniques. High-resolution mass spectrometry, NMR, and IR spectroscopy are commonly employed to establish the structure of synthesized compounds, ensuring their purity and confirming their expected structural frameworks.

Chemical Reactions and Properties

1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives participate in numerous chemical reactions, leading to a wide range of pharmacologically active compounds. Their reactivity is leveraged to introduce various substituents, enhancing their biological activity. The nucleophilic substitution reactions are a notable example, allowing for the introduction of functional groups that significantly affect the compounds' bioactivity.

Physical Properties Analysis

The physical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in drug formulation. These properties are determined through experimental studies, including solubility tests in various solvents and melting point determinations using standard laboratory techniques.

Chemical Properties Analysis

The chemical properties of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine derivatives, including their stability, reactivity, and photophysical properties, are essential for understanding their behavior in biological systems. Studies focusing on these aspects provide insights into the derivatives' mechanism of action, their interaction with biological targets, and their potential as therapeutic agents.

- (Reddy et al., 2014): Microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones.

- (Wu et al., 2010): Regiospecific synthesis method for 1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives.

Applications De Recherche Scientifique

1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a type of pyrimidine derivative. Pyrimidines are a group of heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are considered valuable compounds in the treatment of various diseases due to their structural resemblance to the nucleotide base pair of DNA and RNA .

-

Anticancer Activity

- Pyrimidine derivatives, including 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, have been studied for their anticancer activity . For instance, the microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their anticancer activity were reported . The compounds were tested against various human cancer cell lines by MTT assay .

-

Biomedical Applications

- 1H-Pyrazolo[3,4-b]pyridines, which are structurally similar to 1H-Pyrazolo[4,3-d]pyrimidin-7-amine, have been synthesized and studied for various biomedical applications . They have been found to exhibit various biological activities, including anti-inflammatory, antiproliferative, and antifungal activities .

-

CDK2 Inhibitors

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring these scaffolds were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC 50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

-

Anticancer Agent

- Many novel pyrimidine derivatives have been designed and developed for their anticancer activity . The structure activity relationship (SAR) of pyrimidine derivatives as anticancer agent has been the focus of research in the last decade . For instance, the novel thiazolopyrimidine derivatives were studied against the human cancer cell lines and primary CLL cells . Compound 16 displayed excellent anticancer activity against the cell lines and led to cell death by apoptosis as it inhibited the CDK enzyme .

-

In Vitro and In Vivo Anticancer Activity

- Kinase Inhibitors

- Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer . This fused nitrogen-containing heterocycle is an isostere of the adenine ring of ATP, allowing the molecules to mimic hinge region binding interactions in kinase active sites . Similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification . As a result, pharma and academic efforts have succeeded in progressing several pyrazolo[3,4-d]pyrimidines to clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-d]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDXYVOXVJOKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160776 | |

| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |

CAS RN |

13877-56-0 | |

| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.